(2E)-3-(5-fluoro-3-pyridinyl)-2-propenal
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Overview
Description
3-(5-Fluoropyridin-3-yl)prop-2-enal is an organic compound that belongs to the class of fluoropyridines. This compound features a fluorine atom attached to a pyridine ring, which is further connected to a prop-2-enal group. The presence of the fluorine atom imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-fluoropyridin-3-yl)prop-2-enal can be achieved through several methods. One common approach involves the reaction of 5-fluoropyridine with an appropriate aldehyde under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium methoxide, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of 3-(5-fluoropyridin-3-yl)prop-2-enal typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and distillation to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropyridin-3-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted pyridine derivatives .
Scientific Research Applications
3-(5-Fluoropyridin-3-yl)prop-2-enal has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-fluoropyridin-3-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, the compound may inhibit bacterial growth by interfering with essential cellular processes. Molecular docking studies have shown that the compound can bind to bacterial enzymes, thereby inhibiting their activity and preventing bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dichloro-5-fluoropyridin-3-yl)prop-2-enal: This compound has similar structural features but includes additional chlorine atoms, which may alter its chemical properties and reactivity.
3-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
3-(5-Fluoropyridin-3-yl)prop-2-enal is unique due to the specific positioning of the fluorine atom on the pyridine ring and the presence of the prop-2-enal group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H6FNO |
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Molecular Weight |
151.14 g/mol |
IUPAC Name |
(E)-3-(5-fluoropyridin-3-yl)prop-2-enal |
InChI |
InChI=1S/C8H6FNO/c9-8-4-7(2-1-3-11)5-10-6-8/h1-6H/b2-1+ |
InChI Key |
PUWSYUPIDHQAPL-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=NC=C1F)/C=C/C=O |
Canonical SMILES |
C1=C(C=NC=C1F)C=CC=O |
Origin of Product |
United States |
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